molecular formula C7H6N2O2 B13628606 2-(Pyrimidin-5-yl)acrylic acid

2-(Pyrimidin-5-yl)acrylic acid

Cat. No.: B13628606
M. Wt: 150.13 g/mol
InChI Key: RNOWZNYFXITTOV-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)acrylic acid is a pyrimidine derivative featuring an acrylic acid moiety (CH₂=CHCOOH) directly attached to the pyrimidine ring at the 5-position. Pyrimidine-based carboxylic acids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. The acrylic acid group introduces a conjugated double bond, which may influence reactivity, solubility, and intermolecular interactions compared to simpler carboxylic acids like benzoic or nicotinic acid derivatives .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-pyrimidin-5-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c1-5(7(10)11)6-2-8-4-9-3-6/h2-4H,1H2,(H,10,11)

InChI Key

RNOWZNYFXITTOV-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CN=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-5-yl)prop-2-enoic acid typically involves the condensation of pyrimidine derivatives with suitable alkenoic acid precursors. One common method includes the reaction of 5-aminopyrimidine with acylating agents such as carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the presence of a base, such as sodium methoxide in butanol, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 2-(pyrimidin-5-yl)prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce saturated propenoic acid derivatives.

Scientific Research Applications

2-(Pyrimidin-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating biological processes. For instance, they can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Pyrimidin-5-yl)acrylic acid and related pyrimidine-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological/Functional Relevance Reference
2-(Pyrimidin-5-yl)acrylic acid (hypothetical) C₇H₆N₂O₂ 150.13 (calc.) Acrylic acid group at pyrimidin-5-yl position Potential covalent inhibitor or ligand -
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid C₈H₇ClN₂O₃ 214.61 Chloro, cyclopropyl, hydroxyl groups Enzyme inhibition (e.g., DHODH inhibitors)
2-[(4-Chlorobenzyl)sulfanyl]-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid C₂₀H₁₄ClF₃N₃O₂S 470.85 Sulfanyl, trifluoromethyl anilino groups Chemotherapeutic applications
5-(Pyrimidin-2-yl)nicotinic acid C₁₀H₇N₃O₂ 201.18 Pyrimidin-2-yl substitution Structural analog for binding studies
5-Cyclopropyl-2-{[2-(2,6-difluorophenyl)pyrimidin-5-yl]amino}benzoic acid sodium salt C₂₁H₁₄F₂N₃O₂Na 429.35 Sodium salt form, difluorophenyl group Enhanced solubility for drug formulations

Key Observations:

Substitution Position and Electronic Effects: Substitution at the pyrimidin-5-yl position (as in the target compound) vs. The acrylic acid group in 2-(Pyrimidin-5-yl)acrylic acid introduces a reactive α,β-unsaturated carbonyl system, enabling Michael addition or covalent bonding with biological targets, unlike saturated carboxylic acids .

Biological Activity :

  • Chloro and cyclopropyl substituents (e.g., in 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid) enhance steric bulk and lipophilicity, favoring interactions with hydrophobic enzyme pockets .
  • Sulfanyl and trifluoromethyl groups (e.g., in ’s compound) improve metabolic stability and target selectivity in chemotherapeutic agents .

Synthesis Methods: Microwave-assisted Suzuki coupling (e.g., in ) enables rapid synthesis of pyrimidine derivatives under controlled conditions, contrasting with traditional SNAr reactions (e.g., thiophenol substitution in ) . Sodium salt formation (e.g., in ) optimizes bioavailability by enhancing aqueous solubility .

Physical Properties :

  • Molecular weight and substituent composition directly influence solubility and melting points. For instance, sodium salts (e.g., ~429 g/mol in ) exhibit higher solubility than neutral carboxylic acids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrimidin-5-yl)acrylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling pyrimidine-5-carboxylic acid derivatives (e.g., 5-pyrimidineboronic acid) with acrylic acid precursors via Suzuki-Miyaura cross-coupling reactions. Catalysts such as Pd(PPh₃)₄ in a mixture of THF/H₂O under reflux can facilitate this reaction . To optimize yields, vary the molar ratio of reactants (1:1.2 for boronic acid:acrylic ester), use degassed solvents to prevent oxidation, and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Pyrimidin-5-yl)acrylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm the presence of the pyrimidine ring (δ 8.5–9.5 ppm for aromatic protons) and acrylic acid moiety (δ 5.5–7.0 ppm for vinyl protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (expected m/z for C₇H₆N₂O₂: 150.053).
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as in related pyrimidine-acetic acid derivatives) resolves bond angles and confirms regiochemistry .

Advanced Research Questions

Q. How can researchers design and synthesize analogs of 2-(Pyrimidin-5-yl)acrylic acid to investigate structure-activity relationships (SAR) in Hsp70 modulation?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrimidine C2 position to enhance binding affinity to Hsp70’s ATPase domain, as seen in thiopyrimidine derivatives .
  • Scaffold Hybridization : Combine the pyrimidine core with bioisosteres like furan-2-carboxylic acid (e.g., 5-(Pyrimidin-2-yl)-furan-2-carboxylic acid) to improve solubility and pharmacokinetics .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with Hsp70’s active site, prioritizing analogs with lower binding energies .

Q. What experimental strategies can resolve contradictions in reported biological activity data for pyrimidine-based acrylic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from differences in cancer cell models (e.g., HeLa vs. MCF-7) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Impurities from incomplete coupling reactions (e.g., residual boronic acid) can skew bioactivity results .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-(Pyrimidin-2-ylsulfanyl)acetic acid) to identify trends in substituent effects .

Q. How can researchers leverage 2-(Pyrimidin-5-yl)acrylic acid as a building block for complex molecule synthesis?

  • Methodological Answer :

  • Peptide Conjugation : Use EDC/NHS coupling to attach the carboxylic acid group to amine-containing peptides, enabling targeted drug delivery systems .
  • Metal-Organic Frameworks (MOFs) : Coordinate the acrylic acid moiety with transition metals (e.g., Zn²⁺) to create porous materials for catalytic or sensing applications .
  • Photodynamic Therapy (PDT) : Functionalize the pyrimidine ring with photosensitizers (e.g., porphyrins) via Sonogashira coupling, enhancing light-activated therapeutic potential .

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